molecular formula C21H14ClF3N6 B258156 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine

カタログ番号 B258156
分子量: 442.8 g/mol
InChIキー: MSENMALMFVPJBE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine, also known as CP-690,550, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a selective inhibitor of Janus kinase 3 (JAK3), an enzyme that plays a critical role in the signaling pathways of cytokines involved in immune responses. In

科学的研究の応用

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in the prevention of transplant rejection and the treatment of lymphomas and leukemias.

作用機序

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine selectively inhibits JAK3, which is a key component of the signaling pathways of cytokines involved in immune responses. By inhibiting JAK3, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine blocks the downstream signaling of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This results in the suppression of T-cell activation and proliferation, which is the basis for its potential therapeutic applications in autoimmune diseases.
Biochemical and Physiological Effects
5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine has been shown to effectively reduce the symptoms of autoimmune diseases in animal models and clinical trials. It has been demonstrated to reduce the levels of pro-inflammatory cytokines and chemokines, inhibit T-cell proliferation, and induce apoptosis of activated T-cells. However, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine has also been associated with some adverse effects, such as increased risk of infections, lymphoma, and other malignancies.

実験室実験の利点と制限

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in immune responses. It can be used to investigate the signaling pathways of cytokines involved in T-cell activation and proliferation, as well as the potential therapeutic applications of JAK3 inhibitors in autoimmune diseases. However, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine has some limitations in lab experiments, such as its potential off-target effects, its limited solubility in water, and its relatively short half-life in vivo.

将来の方向性

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine has opened up new avenues for the development of JAK3 inhibitors as potential therapeutic agents for autoimmune diseases. Future research directions include the development of more potent and selective JAK3 inhibitors, the investigation of the long-term safety and efficacy of JAK3 inhibitors, and the exploration of the potential use of JAK3 inhibitors in combination with other immunomodulatory agents. Additionally, the role of JAK3 in other physiological processes beyond immune responses, such as hematopoiesis and neuronal signaling, is an area of active research.

合成法

The synthesis of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine involves a series of chemical reactions that result in the formation of the pyrimidine ring and the tetrazole ring. The process starts with the reaction of 4-chlorobenzylamine with 2-cyclopropyl-4-(4-trifluoromethyl)phenylacetonitrile to form an intermediate compound. This intermediate is then reacted with sodium azide and copper sulfate to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with 2-cyclopropyl-4-(4-trifluoromethyl)phenyl-5,6-dihydropyrimidine-1(2H)-one to form 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine.

特性

製品名

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine

分子式

C21H14ClF3N6

分子量

442.8 g/mol

IUPAC名

5-[1-(4-chlorophenyl)tetrazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine

InChI

InChI=1S/C21H14ClF3N6/c22-15-7-9-16(10-8-15)31-20(28-29-30-31)17-11-26-19(13-1-2-13)27-18(17)12-3-5-14(6-4-12)21(23,24)25/h3-11,13H,1-2H2

InChIキー

MSENMALMFVPJBE-UHFFFAOYSA-N

SMILES

C1CC1C2=NC=C(C(=N2)C3=CC=C(C=C3)C(F)(F)F)C4=NN=NN4C5=CC=C(C=C5)Cl

正規SMILES

C1CC1C2=NC=C(C(=N2)C3=CC=C(C=C3)C(F)(F)F)C4=NN=NN4C5=CC=C(C=C5)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。